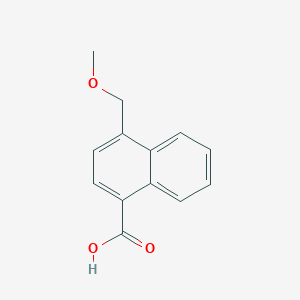
4-Bromo-1-methanesulfonyl-2-nitro-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-methanesulfonyl-2-nitro-benzene is an organic compound with the molecular formula C7H6BrNO4S It is a derivative of phenyl methyl sulfone, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methanesulfonyl-2-nitro-benzene typically involves the following steps:
Nitration: The nitration of 4-bromophenyl methyl sulfone is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically performed at a controlled temperature to ensure the selective introduction of the nitro group at the 2-position of the phenyl ring.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-methanesulfonyl-2-nitro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl sulfone group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Products like 4-azido-2-nitrophenyl methyl sulfone or 4-thiol-2-nitrophenyl methyl sulfone.
Reduction Reactions: 4-Bromo-2-aminophenyl methyl sulfone.
Oxidation Reactions: 4-Bromo-2-nitrophenyl sulfonic acid.
Aplicaciones Científicas De Investigación
4-Bromo-1-methanesulfonyl-2-nitro-benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-methanesulfonyl-2-nitro-benzene depends on its chemical structure and the specific reactions it undergoes. The bromine and nitro substituents on the phenyl ring can influence the reactivity and interaction of the compound with various molecular targets. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo nucleophilic substitution.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-methanesulfonyl-2-nitro-benzene: C7H6BrNO4S
4-Bromo-2-nitrophenyl ethyl sulfone: C8H8BrNO4S
4-Bromo-2-nitrophenyl phenyl sulfone: C12H8BrNO4S
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C7H6BrNO4S |
|---|---|
Peso molecular |
280.10 g/mol |
Nombre IUPAC |
4-bromo-1-methylsulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C7H6BrNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 |
Clave InChI |
GWDGHKCIKJPPOP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, potassium salt (1:1)](/img/structure/B8492978.png)








![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-((4-chlorobenzyl)glycyl)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-2-one](/img/structure/B8493036.png)

![[2-(4-Bromo-phenyl)-ethyl]-carbamic acid methyl ester](/img/structure/B8493053.png)
![4-[(4-Chlorobenzene-1-sulfonyl)(cyclopentyl)methyl]pyridine](/img/structure/B8493070.png)

